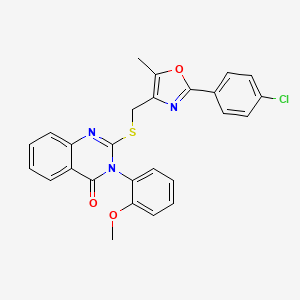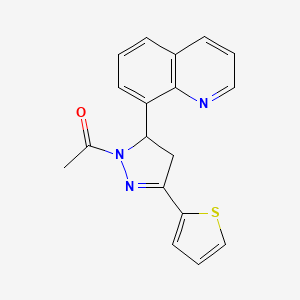![molecular formula C18H10ClFN4O2 B2882795 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine CAS No. 1251618-80-0](/img/structure/B2882795.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C16H18N4O2 . It is also known as Piribedil , which is an antiparkisonian agent that acts as a dopamine agonist . It also displays α2-adrenergic antagonist properties .
Synthesis Analysis
The synthesis of this compound involves a solution of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, to which anhydrous potassium carbonate and 2-chloropyrimidine are added . The mixture is then heated at boiling point for 9 hours . After cooling, the mixture is extracted several times with 10% hydrochloric acid . The acid solution is washed with ether and then rendered alkaline with potassium carbonate . The oily product which is separated is extracted with chloroform and, after drying with potassium carbonate and evaporation, gives an oily residue .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.34 . It has a melting point of 98°C and a boiling point of 439.76°C . The density is estimated to be 1.1183 and the refractive index is estimated to be 1.6000 . It is slightly soluble in chloroform, DMSO, and methanol .Aplicaciones Científicas De Investigación
Pharmacological Activities
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar complex structures have been synthesized and shown to have significant anti-inflammatory and analgesic activities. These activities are measured by their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory effects, indicating potential applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer Activity
Research into the synthesis of new derivatives similar in structure has shown promising antiproliferative effects against human cancer cell lines. Certain compounds in these studies have demonstrated significant activity, suggesting potential for further exploration as anticancer agents (Mallesha et al., 2012).
Chemical Synthesis and Analysis
Novel Synthesis Methods
Innovative synthesis techniques for creating complex molecules related to 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine have been developed. These methods facilitate the production of pharmacologically active compounds, expanding the toolkit for drug development and research in medicinal chemistry (Zhukovskaya et al., 2017).
Nonaqueous Capillary Electrophoresis
Techniques such as nonaqueous capillary electrophoresis have been applied to separate and analyze compounds structurally related to this compound. This methodology provides a powerful analytical tool for quality control and the study of related substances in pharmaceuticals (Ye et al., 2012).
Mecanismo De Acción
Mode of Action
Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other known compounds, it may affect pathways related to signal transduction, cell proliferation, or apoptosis .
Pharmacokinetics
Based on its chemical properties, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its primary targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could compete with the compound for its target, affecting its action .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN4O2/c19-13-10-11(6-7-14(13)20)17-21-18(26-23-17)16-15(25)8-9-24(22-16)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIAXOYLWARUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

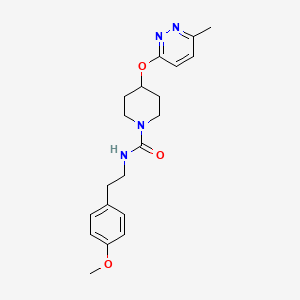
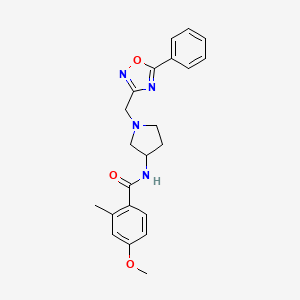
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2882719.png)
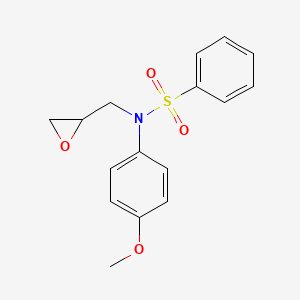
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)
![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)
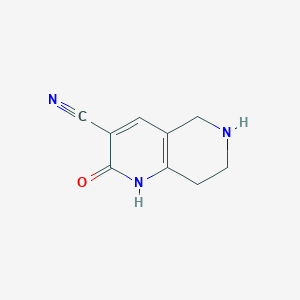
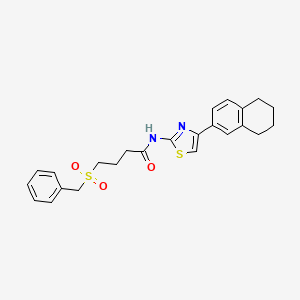

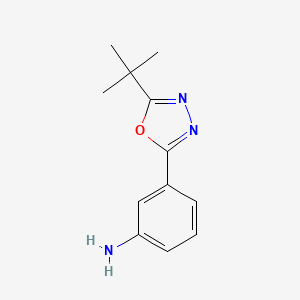
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)
